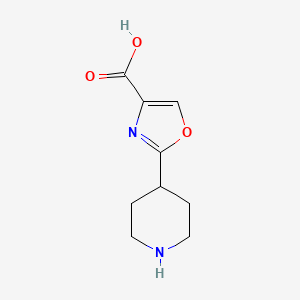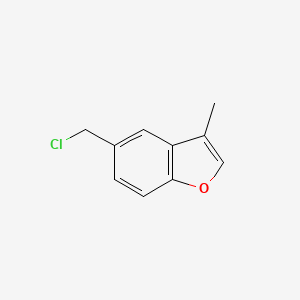
2-Amino-2-(3-bromo-2-methoxyphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(3-bromo-2-methoxyphenyl)acetic acid is an organic compound that belongs to the class of amino acids It features a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to an amino acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-bromo-2-methoxyphenyl)acetic acid typically involves the bromination of 2-methoxyphenylacetic acid followed by the introduction of an amino group. One common method includes the use of bromine and a suitable solvent to achieve bromination. The resulting bromo compound is then subjected to amination using ammonia or an amine source under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-(3-bromo-2-methoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-Amino-2-(2-methoxyphenyl)acetic acid.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 2-Amino-2-(3-bromo-2-formylphenyl)acetic acid.
Reduction: Formation of 2-Amino-2-(2-methoxyphenyl)acetic acid.
Substitution: Formation of 2-Amino-2-(3-hydroxy-2-methoxyphenyl)acetic acid or 2-Amino-2-(3-amino-2-methoxyphenyl)acetic acid.
Applications De Recherche Scientifique
2-Amino-2-(3-bromo-2-methoxyphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism by which 2-Amino-2-(3-bromo-2-methoxyphenyl)acetic acid exerts its effects involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-(2-methoxyphenyl)acetic acid: Lacks the bromine atom, resulting in different reactivity and applications.
2-Amino-2-(3-chloro-2-methoxyphenyl)acetic acid: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior and biological activity.
2-Amino-2-(3-bromo-4-methoxyphenyl)acetic acid: The position of the methoxy group is different, affecting its properties and interactions.
Uniqueness
2-Amino-2-(3-bromo-2-methoxyphenyl)acetic acid is unique due to the specific positioning of the bromine and methoxy groups on the phenyl ring. This configuration imparts distinct chemical and biological properties, making it valuable for targeted research and applications.
Propriétés
Formule moléculaire |
C9H10BrNO3 |
|---|---|
Poids moléculaire |
260.08 g/mol |
Nom IUPAC |
2-amino-2-(3-bromo-2-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H10BrNO3/c1-14-8-5(7(11)9(12)13)3-2-4-6(8)10/h2-4,7H,11H2,1H3,(H,12,13) |
Clé InChI |
LNUQQQIHSZNEOC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC=C1Br)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 2-[(chloroacetyl)amino]-5-[(dimethylamino)methyl]-4-phenylthiophene-3-carboxylate](/img/structure/B13554551.png)


![tert-butyl N-[(4-hydroxyquinolin-2-yl)methyl]carbamate](/img/structure/B13554565.png)
![4-(3-{[(Tert-butoxy)carbonyl]amino}propyl)benzoicacid](/img/structure/B13554574.png)
![2-Fluoro-1-phenylbicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B13554578.png)





